3-Morpholinophenol

Overview

Description

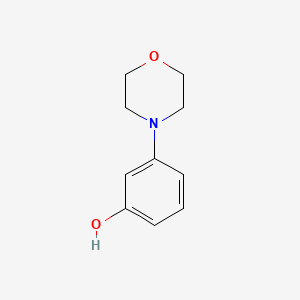

3-Morpholinophenol (CAS 27292-49-5) is a phenolic derivative containing a morpholino group (a six-membered ring with one oxygen and one nitrogen atom) at the meta position of the benzene ring. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . The compound exhibits a melting point of 136–138°C and calculated physicochemical properties, including a logP (octanol/water partition coefficient) of 1.229 and a McGowan volume (McVol) of 138.860 ml/mol . The morpholino moiety confers a pKa of 5–6, enabling protonation in acidic environments (pH 4.5–5.0), which is critical for lysosome-targeting applications in drug delivery and photodynamic therapy (PDT) .

Preparation Methods

Synthesis of Morpholine Precursors Relevant to 3-Morpholinophenol

A foundational step in preparing this compound is the synthesis of morpholine or morpholinone intermediates, which can then be functionalized onto phenolic rings.

Preparation of 3-Morpholinone via Cyclization

A well-documented industrially viable method synthesizes 3-morpholinone, a close analogue and precursor, through cyclization of monoethanolamine (MEA) with ethyl chloroacetate in isopropanol solvent under sodium alkoxide catalysis:

| Parameter | Condition/Value |

|---|---|

| Raw material | Monoethanolamine (MEA) |

| Solvent | Isopropanol |

| Catalyst | Sodium alkoxide (e.g., sodium methoxide) |

| Molar ratios | Sodium alkoxide : MEA = 1.0–1.2 : 1; Ethyl chloroacetate : MEA = 1.0–1.2 : 1 |

| Temperature | 50–80 °C |

| Reaction time | Dropwise addition over 1 hour + 2 hours post-addition |

| Yield | >60% |

| Purity | >98% |

The process involves:

- Heating MEA in isopropanol to 50–60 °C.

- Gradual addition of sodium methoxide.

- Subsequent dropwise addition of ethyl chloroacetate.

- Filtration to remove sodium chloride byproduct.

- Concentration and crystallization to isolate 3-morpholinone.

This method is noted for its simplicity, safety, and suitability for industrial scale production.

Direct Functionalization of Phenols to this compound

While direct synthetic routes specifically targeting this compound are less frequently reported, phenol functionalization methods involving nucleophilic substitution or condensation with morpholine derivatives are applicable.

Condensation via H-Phosphonate Chemistry

Recent advances in morpholino nucleoside chemistry utilize H-phosphonate intermediates, where phenol derivatives are converted to aryl H-phosphonate intermediates and then condensed with amino groups of morpholino units. This approach, although developed for morpholino oligomers, suggests a possible pathway for attaching morpholine moieties to phenolic compounds under mild conditions using pivaloyl chloride as a condensing agent.

Phenol Synthesis via Fischer Carbene Complexes and Implications for this compound

The synthesis of phenols, including substituted phenols like this compound, can be approached through Fischer carbene complexes. This method involves benzannulation reactions and subsequent functional group manipulations to introduce heteroatoms such as nitrogen in morpholine rings.

Key points from the Fischer carbene complex methodology include:

- Formation of phenols via benzannulation of alkynyl or aryl chromium carbene complexes.

- High regioselectivity allowing substitution at desired positions on the phenol ring.

- Potential for introducing morpholine substituents through subsequent nucleophilic substitution or cyclization steps.

Although this method is more complex and generally used for specialized phenol derivatives, it provides an advanced synthetic route for 3-substituted morpholinophenols.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The cyclization method for 3-morpholinone is well-established, providing a high-purity product suitable as a precursor for further functionalization to this compound.

- H-phosphonate chemistry offers innovative routes for morpholino group introduction but is more commonly applied in nucleoside oligomer synthesis.

- Fischer carbene complex chemistry, though sophisticated, offers a platform for regioselective phenol synthesis that could be adapted for this compound.

- Industrial methods emphasize safety, scalability, and high purity, with sodium alkoxide-catalyzed cyclization being the most practical for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Scientific Research Applications

3-Morpholinophenol has been studied for its potential in various fields:

Medicinal Chemistry

This compound is being explored for its biological activities, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as a new antibiotic agent .

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell survival and growth .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Reagent in Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, enhancing the synthesis of complex organic molecules.

- Intermediate in Pharmaceutical Development : this compound is used in the synthesis of various pharmaceutical compounds, contributing to drug discovery and development .

Materials Science

Due to its unique chemical structure, this compound is applied in developing advanced materials:

- Polymer Development : It is incorporated into polymer formulations to improve mechanical properties and thermal stability .

- Coatings and Adhesives : The compound is used to enhance the performance of coatings and adhesives due to its chemical properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains using agar diffusion assays. The results showed significant inhibition zones, suggesting that this compound could be a candidate for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anticancer Activity

Research involving cancer cell lines demonstrated that this compound could inhibit cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs |

| Organic Synthesis | Building block for pharmaceuticals |

| Materials Science | Polymer enhancement, coatings |

Mechanism of Action

The mechanism of action of 3-Morpholinophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Morpholino Group

The position of the morpholino group on the phenol ring significantly impacts physicochemical and biological properties. Key isomers include:

Key Differences :

- Electronic Effects: The meta position in this compound reduces steric hindrance compared to ortho isomers, enhancing reactivity in electrophilic aromatic substitution (e.g., formylation, halogenation) .

- Solubility: The para isomer (4-morpholinophenol) may exhibit higher aqueous solubility due to symmetrical charge distribution, whereas the meta isomer’s logP (~1.2) suggests moderate lipophilicity, ideal for membrane penetration in drug delivery .

Functional Analogues: Morpholino-Substituted Aromatics

Commercial Availability and Purity

This compound is available at 97–98% purity from suppliers like Combi-Blocks and Avocado Research, whereas 2-morpholinophenol is less commonly commercialized . This availability underscores its preferential use in pharmaceutical research.

Biological Activity

3-Morpholinophenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a morpholine ring attached to a phenolic structure. This unique configuration allows it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules through its phenolic group. The morpholine ring enhances its interaction with enzymes and receptors, modulating various biochemical pathways. These interactions can lead to significant pharmacological effects, including:

- Antimicrobial Activity : The compound exhibits activity against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antibacterial and antifungal properties. A study evaluated several derivatives of this compound, revealing that specific derivatives showed excellent activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 3c | Staphylococcus aureus | Excellent |

| 3g | Bacillus subtilis | Excellent |

| 3k | Escherichia coli | Excellent |

| 3b | Aspergillus niger | Good |

| 3d | Rhizopus oryzae | Good |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that the compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its ability to inhibit phosphoinositide 3-kinase (PI3-K) isoforms has been highlighted as a significant mechanism underlying its anticancer effects.

Case Study: PI3-K Inhibition

In a study focusing on isoform-specific PI3-K inhibitors, compounds related to the morpholine scaffold, including this compound, demonstrated selective inhibition against certain PI3-K isoforms. This selectivity is crucial for developing targeted cancer therapies that minimize side effects while maximizing therapeutic efficacy .

Research Findings

- Synthesis and Evaluation : Various derivatives of this compound have been synthesized and evaluated for their biological activities. The results indicate a strong correlation between structural modifications and antimicrobial efficacy.

- Pharmacological Studies : Ongoing research continues to explore the pharmacological potential of this compound in treating metabolic bone diseases and other conditions where its mechanism of action may provide therapeutic benefits .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Morpholinophenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound (CAS 27292-49-5) typically involves nucleophilic substitution or ring-closing reactions. For example, morpholine derivatives are often synthesized via reactions between substituted anilines and ethylene oxide under basic conditions (e.g., sodium hydroxide) . Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity, and catalyst selection significantly impact yield. Evidence from similar compounds (e.g., 2-(4-Chlorophenyl)morpholine) suggests that prolonged reaction times (>12 hours) and inert atmospheres (N₂) improve regioselectivity and reduce byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key characterization techniques include:

- Melting Point Analysis : Reported melting point range is 136–138°C; deviations may indicate impurities .

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns can assess purity (>95% as per commercial standards) .

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.6–3.8 ppm for morpholine methylene groups) and FT-IR (broad O-H stretch ~3200 cm⁻¹) confirm structural motifs .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should focus on:

- Moisture Sensitivity : Hygroscopicity testing via Karl Fischer titration; store in desiccators with silica gel .

- Thermal Degradation : TGA/DSC analysis shows decomposition above 200°C. Long-term storage at 4°C in amber vials minimizes photodegradation .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted derivative synthesis?

- Methodological Answer : Regioselectivity depends on:

- Electrophilic Aromatic Substitution (EAS) : The phenol group directs electrophiles to para/ortho positions. For example, nitration with HNO₃/H₂SO₄ at 0°C favors para-nitro derivatives .

- Morpholine Ring Modifications : Lithiation at the morpholine nitrogen (using LDA/THF at -78°C) enables alkylation or acylation . Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density maps .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines like HEK-293) .

- Structural Confounders : Compare batch purity via LC-MS and confirm stereochemistry with X-ray crystallography .

- Meta-Analysis : Cross-reference data from PubChem and NIST databases to identify outliers .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). Input structures from PubChem (CID 852227-95-3) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; analyze RMSD and binding free energy (MM/PBSA) .

- ADMET Prediction : Tools like SwissADME evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Properties

IUPAC Name |

3-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGSGGYIUOQZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181735 | |

| Record name | 3-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27292-49-5 | |

| Record name | 3-Morpholinophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27292-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027292495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.